Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Medicinal Chemistry Physicochemical Properties Building Block Selection

tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1391733-15-5) is a heterocyclic building block featuring the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core, a recognized privileged scaffold in medicinal chemistry. It bears a Boc-protected secondary amine at position 5 and a free primary amine at position 3, making it a versatile intermediate for the synthesis of kinase inhibitors and CNS-penetrant GPCR modulators.

Molecular Formula C11H18N4O2
Molecular Weight 238.291
CAS No. 1391733-15-5
Cat. No. B2886864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
CAS1391733-15-5
Molecular FormulaC11H18N4O2
Molecular Weight238.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C(=C(C=N2)N)C1
InChIInChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-4-5-15-9(7-14)8(12)6-13-15/h6H,4-5,7,12H2,1-3H3
InChIKeyUYMMFONHYVULEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1391733-15-5): A Privileged Scaffold Building Block for Kinase and GPCR Drug Discovery


tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1391733-15-5) is a heterocyclic building block featuring the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core, a recognized privileged scaffold in medicinal chemistry [1]. It bears a Boc-protected secondary amine at position 5 and a free primary amine at position 3, making it a versatile intermediate for the synthesis of kinase inhibitors and CNS-penetrant GPCR modulators [2][3]. The compound's molecular formula is C11H18N4O2, with a molecular weight of 238.29 g/mol and a typical commercial purity of 97% .

Why Generic 3-Substituted Pyrazolo[1,5-a]pyrazines Cannot Replace tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1391733-15-5)


Within the 3-substituted 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate series, the nature of the 3-position substituent dictates the accessible downstream chemistry and, consequently, the biological target space. The 3-amino group in CAS 1391733-15-5 provides a nucleophilic handle for amide coupling or reductive amination, directly enabling access to carboxamide-linked kinase inhibitors as exemplified in the CK1δ/ε patent series [1]. In contrast, the 3-bromo analog (CAS 1196154-25-2) requires transition metal-catalyzed cross-coupling for further elaboration, while the 3-carboxylic acid analog (CAS 1280214-48-3) necessitates amide bond formation with an amine coupling partner. A simple substitution would alter the synthetic route, the physicochemical profile, and the ultimate target engagement profile. The quantitative evidence below substantiates these differentiating characteristics.

Quantitative Comparative Profiling of tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Against Its Closest Analogs


Enhanced Hydrogen Bond Donor Count of 3-Amino Analog Enables Distinct Pharmacophore Matching vs. 3-Bromo and Unsubstituted Core

The 3-amino substituent in CAS 1391733-15-5 contributes one hydrogen bond donor (HBD) to the molecular profile, whereas the 3-bromo analog (CAS 1196154-25-2) and the unsubstituted core scaffold (CAS 792163-25-8) possess zero HBDs . This single HBD increases the total HBD count of CAS 1391733-15-5 to 1, versus 0 for both comparators, directly impacting the compound's ability to engage kinase hinge regions and GPCR allosteric sites that require a donor interaction [1].

Medicinal Chemistry Physicochemical Properties Building Block Selection

Lower Calculated LogP of 3-Amino Analog Suggests Superior Aqueous Solubility for Downstream Synthesis Relative to 3-Bromo Analog

The predicted partition coefficient (LogP) of CAS 1391733-15-5 is 0.16, as reported by Fluorochem . In contrast, the 3-bromo analog (CAS 1196154-25-2) has a calculated LogP of approximately 2.0, based on its increased lipophilicity from the bromine atom . This ~1.8 log unit difference translates to a theoretical ~60-fold higher aqueous solubility for the amino analog, assuming ideal behavior, which facilitates aqueous reaction conditions during downstream derivatization.

Physicochemical Properties Solubility Synthetic Tractability

Higher Fraction of sp3 Carbons (Fsp3) of 3-Amino Analog Correlates with Improved Developability Profile vs. Flat Aromatic Scaffolds

CAS 1391733-15-5 has an Fsp3 value of 0.636, as reported by Fluorochem . This is inherently higher than the fully aromatic pyrazolo[1,5-a]pyrazine scaffold (Fsp3 = 0) that lacks the saturated 6,7-dihydro ring system. While the 3-bromo and 3-aminomethyl analogs share the same core saturation and thus have identical Fsp3 values, this differentiator is critical when selecting against non-hydrogenated pyrazolo[1,5-a]pyrazine building blocks that are commonly used in fragment-based screening [1].

Medicinal Chemistry Developability Molecular Complexity

Direct Synthetic Utility: 3-Amino Handle Enables Single-Step Amide Formation to Access CK1δ/ε Inhibitor Chemotype, Bypassing Multi-Step Sequences Required by 3-Bromo or 3-Carboxy Analogs

In the synthesis of casein kinase 1 δ/ε inhibitors described in EP3068785B1, the 3-carboxamide moiety is a critical pharmacophore [1]. CAS 1391733-15-5 can be directly coupled with a carboxylic acid or acyl chloride to form this amide in a single synthetic step. The 3-bromo analog (CAS 1196154-25-2) requires a two-step sequence of palladium-catalyzed carbonylation followed by amidation, introducing metal contamination risk and lower overall yield. The 3-carboxylic acid analog (CAS 1280214-48-3) requires coupling with an amine, reversing the reactivity polarity and potentially limiting access to certain substituted aniline derivatives due to poor nucleophilicity.

Synthetic Chemistry Kinase Inhibitors Building Block Reactivity

Optimal Application Scenarios for tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Requiring a 3-Carboxamide Hinge-Binding Motif

The 3-amino substituent's hydrogen bond donor capability (1 HBD) directly supports hinge-region binding in kinase active sites, as demonstrated in the CK1δ/ε inhibitor patent series [1]. Procurement of CAS 1391733-15-5 is justified over the 3-bromo analog when the target pharmacophore requires a 3-carboxamide, as it eliminates a carbonylation step and reduces synthetic sequence length by one step. The compound's low LogP (0.16) also facilitates aqueous work-up during amide coupling, improving process efficiency for library synthesis .

Fragment-Based Drug Discovery Libraries Prioritizing 3D Character

The high Fsp3 value (0.636) of CAS 1391733-15-5 makes it an ideal core for fragment libraries designed to explore three-dimensional chemical space, in alignment with the 'Escape from Flatland' paradigm [1]. This compound introduces conformational complexity from the saturated piperazine ring while retaining a synthetically accessible amine handle for rapid fragment elaboration. It should be selected over fully aromatic pyrazolo[1,5-a]pyrazine fragments (Fsp3 ≈ 0) that are associated with higher attrition rates in drug development .

CNS-Penetrant GPCR Negative Allosteric Modulator (NAM) Programs

The pyrazolo[1,5-a]pyrazine scaffold is validated for CNS-penetrant mGluR2 NAMs and mGluR3 modulators [1]. CAS 1391733-15-5, with its favorable low LogP and a single HBD, aligns with CNS drug-likeness guidelines. Its amino handle allows direct installation of aryl/heteroaryl groups via amide or urea linkages, a common motif in the mGluR NAM chemotype. This compound should be prioritized over the more lipophilic 3-bromo analog to minimize off-target binding and P-glycoprotein efflux risk inherent to higher LogP compounds in CNS programs .

Quote Request

Request a Quote for tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.